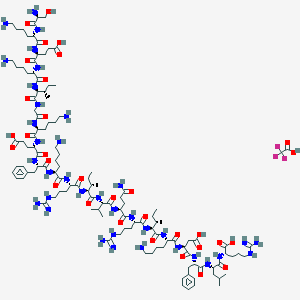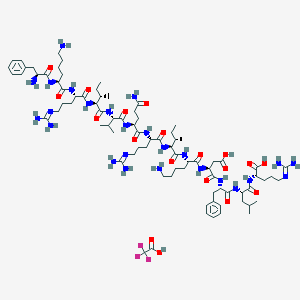
Tau肽(295-309)三氟乙酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tau Peptide (295-309) Trifluoroacetate is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
The molecular weight of Tau Peptide (295-309) Trifluoroacetate is 1519.70 . Its formula is C66H110N20O21 . The sequence of this peptide is Asp-Asn-Ile-Lys-His-Val-Pro-Gly-Gly-Gly-Ser-Val-Gln-Ile-Val .Physical And Chemical Properties Analysis
The physical and chemical properties of Tau Peptide (295-309) Trifluoroacetate include a molecular weight of 1519.70 and a formula of C66H110N20O21 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .科学研究应用
在阿尔茨海默病研究中的作用
Tau蛋白及其磷酸化形式以及淀粉样β肽被用作阿尔茨海默病(AD)脑脊液(CSF)生物标记物。Lewczuk等人的研究。(2006)强调了分析前因素对这些生物标记物结果的影响,突出了必须在细致的条件下处理Tau肽以进行准确的AD诊断和研究Lewczuk等人,2006.
了解Tau蛋白聚集
Daly等人的研究。(2000)重点关注Tau肽的构象特性,包括对应于Tau(224-240)的区域,并研究磷酸化如何影响其结构。这项研究阐明了Tau肽可能聚集并形成神经退行性疾病中病理结构的机制Daly等人,2000.
对Tau肽片段的结构见解
Inouye等人。(2006)提供了对原纤维形成的PHF/Tau片段的核心结构域的详细结构见解,探索了Tau蛋白微管结合结构域内的短肽序列如何引发淀粉样原纤维的形成,为治疗干预提供了潜在靶点Inouye等人,2006.
脑脊液中Tau的定量和结构变化
Barthélemy等人。(2016)描述了一种通过靶向质谱法对人脑脊液中Tau蛋白进行定量的方法,提供了对其一级结构异质性的见解。这项研究对于了解与阿尔茨海默病和其他tau蛋白病相关的Tau蛋白变异至关重要Barthélemy等人,2016.
重复结构在Tau蛋白聚集中的作用
Tomoo等人。(2005)研究了Tau蛋白微管结合结构域的每个重复结构在体外聚集中的作用。这项研究强调了Tau蛋白的不同片段如何促成其致病性聚集,为揭示tau蛋白病背后的复杂机制提供了线索Tomoo等人,2005.
安全和危害
未来方向
Advanced imaging methodologies have clarified important structural and functional aspects of tau and could have a role as diagnostic tools in clinical research . A better understanding of tau functions could contribute to shed light on the basic mechanisms involved in the genesis of tauopathies . Future efforts may focus on brain-specific kinases such as lemur tyrosine kinase 2 (LMTK2), an upstream modulator of GSK-3 activity .
作用机制
Target of Action
Tau Peptide (295-309) Trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis .
Biochemical Pathways
Peptide screening can be used for epitope screening, especially in the field of agent research and development .
生化分析
Biochemical Properties
Tau Peptide (295-309) Trifluoroacetate is involved in various biochemical reactions, particularly those related to the aggregation of tau protein. This peptide interacts with several biomolecules, including microtubule-associated proteins and enzymes involved in post-translational modifications. For instance, Tau Peptide (295-309) Trifluoroacetate can bind to microtubules and influence their stability. Additionally, it interacts with enzymes such as kinases and phosphatases, which modify the phosphorylation state of tau protein, thereby affecting its function and aggregation propensity .
Cellular Effects
Tau Peptide (295-309) Trifluoroacetate has significant effects on various cell types and cellular processes. In neuronal cells, it can disrupt microtubule stability, leading to impaired axonal transport and neuronal dysfunction. This peptide also influences cell signaling pathways, particularly those involved in neurodegeneration. For example, Tau Peptide (295-309) Trifluoroacetate can activate stress-related signaling pathways and alter gene expression patterns, contributing to cellular stress and apoptosis .
Molecular Mechanism
At the molecular level, Tau Peptide (295-309) Trifluoroacetate exerts its effects through several mechanisms. It can bind to microtubules, destabilizing them and promoting their disassembly. Additionally, this peptide can interact with kinases and phosphatases, leading to changes in the phosphorylation state of tau protein. These modifications can enhance the aggregation of tau into neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tau Peptide (295-309) Trifluoroacetate can change over time. This peptide is relatively stable under controlled conditions, but its activity may decrease due to degradation over extended periods. Long-term studies have shown that prolonged exposure to Tau Peptide (295-309) Trifluoroacetate can lead to sustained disruptions in cellular function, including chronic activation of stress pathways and progressive neuronal damage .
Dosage Effects in Animal Models
The effects of Tau Peptide (295-309) Trifluoroacetate vary with different dosages in animal models. At low doses, this peptide can induce mild disruptions in neuronal function, while higher doses can lead to severe neurodegeneration and cognitive deficits. Threshold effects have been observed, where a critical concentration of Tau Peptide (295-309) Trifluoroacetate is required to trigger significant pathological changes. High doses can also result in toxic effects, including widespread neuronal death and inflammation .
Metabolic Pathways
Tau Peptide (295-309) Trifluoroacetate is involved in several metabolic pathways related to tau protein metabolism. It interacts with enzymes such as glycogen synthase kinase 3 beta and cyclin-dependent kinase 5, which phosphorylate tau protein. These interactions can alter the metabolic flux of tau protein, promoting its aggregation and the formation of neurofibrillary tangles. Additionally, Tau Peptide (295-309) Trifluoroacetate can affect the levels of metabolites involved in tau protein degradation .
Transport and Distribution
Within cells and tissues, Tau Peptide (295-309) Trifluoroacetate is transported and distributed through various mechanisms. It can be taken up by cells via endocytosis and subsequently transported to different cellular compartments. Binding proteins and transporters may facilitate its localization to specific regions within the cell, such as the cytoplasm and nucleus. The distribution of Tau Peptide (295-309) Trifluoroacetate can influence its activity and interactions with other biomolecules .
Subcellular Localization
Tau Peptide (295-309) Trifluoroacetate is localized to several subcellular compartments, including the cytoplasm, nucleus, and microtubules. Its activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment. Post-translational modifications, such as phosphorylation, can also influence the targeting of Tau Peptide (295-309) Trifluoroacetate to specific organelles, thereby modulating its effects on cellular function .
属性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H110N20O21.C2HF3O2/c1-11-34(9)53(85-59(99)41(24-45(70)89)79-55(95)37(68)23-49(93)94)63(103)77-38(16-13-14-20-67)56(96)80-40(22-36-25-71-30-75-36)58(98)82-51(32(5)6)65(105)86-21-15-17-43(86)61(101)74-27-47(91)72-26-46(90)73-28-48(92)76-42(29-87)60(100)81-50(31(3)4)62(102)78-39(18-19-44(69)88)57(97)84-54(35(10)12-2)64(104)83-52(33(7)8)66(106)107;3-2(4,5)1(6)7/h25,30-35,37-43,50-54,87H,11-24,26-29,67-68H2,1-10H3,(H2,69,88)(H2,70,89)(H,71,75)(H,72,91)(H,73,90)(H,74,101)(H,76,92)(H,77,103)(H,78,102)(H,79,95)(H,80,96)(H,81,100)(H,82,98)(H,83,104)(H,84,97)(H,85,99)(H,93,94)(H,106,107);(H,6,7)/t34-,35-,37-,38-,39-,40-,41-,42-,43-,50-,51-,52-,53-,54-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNUMSCRNWGRS-ILWNQBCHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H111F3N20O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1633.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














